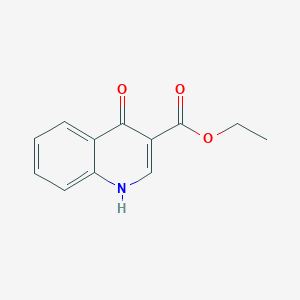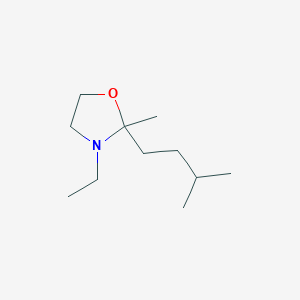
Ethyl-4-Hydroxychinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 4-hydroxyquinoline-3-carboxylate, also known as Ethyl 4-hydroxyquinoline-3-carboxylate, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-hydroxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4345. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinolinderivate, einschließlich Ethyl-4-Hydroxychinolin-3-carboxylat, haben sich in der Krebsforschung als vielversprechend erwiesen. Es ist bekannt, dass sie verschiedene Enzyme wie Topoisomerase, Thymidilatsynthase und Telomerase hemmen, die für die Proliferation von Krebszellen entscheidend sind . Beispielsweise wurden Modifikationen von this compound auf eine verbesserte zytotoxische Aktivität gegenüber Krebszelllinien wie MCF-7 (Brustkrebs), HePG2 (Leberkrebs) und HCT-116 (Dickdarmkrebs) untersucht .
Antibakterielle Eigenschaften
Der Chinolinkern ist ein wichtiger Bestandteil von Medikamenten mit antimikrobiellen Eigenschaften. This compound-Derivate wurden auf ihre antibakterielle, antimykotische und antimikrobielle Aktivität untersucht, was sie bei der Entwicklung neuer antimikrobieller Wirkstoffe wertvoll macht .
Entzündungshemmende Anwendungen
Entzündungen sind eine biologische Reaktion auf schädliche Reize, und ihre Kontrolle ist entscheidend für die Behandlung verschiedener Krankheiten. Chinolinderivate zeigen entzündungshemmende Eigenschaften, und this compound ist keine Ausnahme. Es wurde bei der Synthese von Verbindungen eingesetzt, die zur Behandlung von Entzündungszuständen eingesetzt werden .
Antimalariamittel
Chinoline sind historisch bedeutsam für Antimalariamittel. Die Synthese von this compound-Derivaten zielte auf die Herstellung von Verbindungen mit antiplasmodialer Aktivität ab, die für die Bekämpfung von Malaria unerlässlich ist .
Potenzial gegen Tuberkulose
Tuberkulose (TB) ist nach wie vor eine globale Gesundheitsherausforderung. Chinolinderivate haben eine antimykobakterielle Aktivität gezeigt, die vielversprechend für die Behandlung von TB ist. Die Forschung zu this compound zielt darauf ab, neue Therapeutika gegen TB zu entwickeln .
Antioxidative Effekte
Oxidativer Stress trägt zu verschiedenen Krankheiten bei, und Antioxidantien sind entscheidend, um diesen Stress zu verringern. This compound war Teil von Studien, die sich auf antioxidative Eigenschaften konzentrierten, die zur Entwicklung von Schutzmitteln gegen oxidative Schäden führen könnten .
Herz-Kreislauf-Forschung
Herz-Kreislauf-Erkrankungen sind weltweit die häufigste Todesursache. Chinolinderivate, einschließlich this compound, werden auf ihre kardiovaskulären Wirkungen untersucht, die den Weg für neue Behandlungen in diesem Bereich ebnen könnten .
Forschung zu Anti-SARS-CoV-2 (COVID-19)
Die jüngste Pandemie hat die Forschung zu antiviralen Medikamenten beschleunigt. Das Gerüst von this compound wird auf seine potenzielle Anti-COVID-19-Aktivität untersucht, was zum Kampf gegen diese und ähnliche Virusinfektionen beiträgt .
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .
Mode of Action
The Gould–Jacobs reaction is an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives . The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product. A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate) .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes such as cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The compound’s molecular weight (21722 Da) and structure suggest that it may have suitable properties for absorption and distribution within the body .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
The stability and efficacy of Ethyl 4-hydroxyquinoline-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at room temperature in an inert atmosphere for optimal stability . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on Ethyl 4-hydroxyquinoline-3-carboxylate could involve further exploration of its antiproliferative activity through inhibition of different enzymes . Additionally, enhancing the cytotoxic activity of this compound by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring could be another area of focus .
Biochemische Analyse
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The Gould–Jacobs reaction, a well-known method for the synthesis of quinoline derivatives, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form a quinoline .
Metabolic Pathways
Quinoline and its derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
ethyl 4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEOYBKKSWUSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277822 | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-28-6, 26892-90-0 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052980286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26892-90-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69YF4B94W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4-hydroxyquinoline-3-carboxylate in organic synthesis?
A1: Ethyl 4-hydroxyquinoline-3-carboxylate serves as a crucial intermediate in the multi-step synthesis of 4-hydroxyquinoline-3-carboxylic acid. [] This carboxylic acid derivative is a key intermediate in the production of Ivacaftor, a drug used to treat cystic fibrosis. []
Q2: How is Ethyl 4-hydroxyquinoline-3-carboxylate synthesized according to the provided research?
A2: The research outlines a three-step synthesis:
- Preparation of the precursor: Isatoic anhydrides are reacted with either ethyl malonate or ethyl acetoacetate to yield Ethyl 4-hydroxyquinoline-3-carboxylate derivatives. []
- Chlorination: The Ethyl 4-hydroxyquinoline-3-carboxylate derivative is then chlorinated using phosphorus oxychloride. []
- Condensation: The chlorinated product is condensed with hydrazine or its derivatives, resulting in the formation of new pyrazolo[4,3-c]quinolin-3-one derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)







